D-Galacturono-6,3-lactone
Description
Significance of Uronic Acid Lactones in Biological Systems
Uronic acids are carbohydrate molecules where the terminal carbon's hydroxyl group has been oxidized to a carboxylic acid. These sugar acids are fundamental components of various polysaccharides in both plants and animals. asm.orgwikipedia.org For instance, D-glucuronic acid is a key constituent of proteoglycans like heparin and hyaluronic acid, which are vital to the structure and function of connective tissues. wikipedia.org D-galacturonic acid is the primary building block of pectin (B1162225), a major polysaccharide in the cell walls of plants that influences tissue integrity and rigidity. asm.orgresearchgate.net
The formation of lactones, which are cyclic esters resulting from an intramolecular reaction between the carboxylic acid group and a hydroxyl group on the same molecule, significantly alters the chemical properties and reactivity of uronic acids. evitachem.com Uronic acid lactones, such as D-Galacturono-6,3-lactone, exhibit a fixed conformation, which, along with their unique reactivity and stereoselectivity, makes them valuable intermediates in the synthesis of oligosaccharides. nih.govresearchgate.net Their stability and reactivity are influenced by factors like pH, with hydrolysis back to the parent uronic acid occurring under certain conditions. evitachem.com In biological systems, enzymes like uronolactonase catalyze the hydrolysis of these lactones, playing a role in the metabolism of uronic acid derivatives. ontosight.ai
Historical Trajectories in this compound Investigation
The investigation of this compound is historically intertwined with research on its parent compound, D-galacturonic acid, and the complex polysaccharide pectin. Early studies focused on the degradation and modification of pectin, which naturally led to the identification of its constituent monomers and their derivatives. researchgate.net
A notable area of early research was the study of the methanolysis of D-galacturonic acid, where dimethyl acetals of this compound were identified as products. chalmers.se These studies, often employing techniques like ion-exchange chromatography and gas-liquid chromatography of trimethylsilyl (B98337) (TMS) derivatives, were crucial in elucidating the structures and reaction pathways of galacturonic acid derivatives. researchgate.netchalmers.se The synthesis of D-glucurono-6,3-lactone, a structurally related compound, from α-D-glucose also provided foundational methods that could be conceptually applied to the synthesis of other uronic acid lactones. ceon.rs These foundational chemical investigations laid the groundwork for understanding the behavior of uronic acid lactones in more complex biological and synthetic contexts.
Current Paradigms and Future Directions in this compound Research
Current research on this compound and other uronic acid lactones is characterized by a focus on their application in synthetic carbohydrate chemistry and biotechnology. The fixed conformation of these lactones makes them attractive building blocks for the stereoselective synthesis of complex oligosaccharides and glycoconjugates, which are important for studying cellular recognition, signaling, and other biological processes. nih.govresearchgate.net
Recent studies have explored efficient methods for the synthesis of this compound derivatives. evitachem.com These derivatives are being investigated for their potential roles in various cellular processes and as precursors for bioactive compounds. evitachem.com For instance, the glycosylation mechanisms of 6,3-uronic acid lactones are being studied in detail to develop new generations of stereoselective glycosyl donors. nih.gov
In the realm of biotechnology, the microbial catabolism of D-galacturonic acid, the precursor to this compound, is a significant area of research. vtt.firesearchgate.netnih.gov Understanding the enzymatic pathways for pectin degradation in microorganisms is crucial for the biotechnological conversion of pectin-rich agricultural waste into biofuels and other valuable chemicals. vtt.firesearchgate.net Future research is likely to continue exploring the enzymatic synthesis and modification of this compound and its derivatives for applications in drug development and as functional food ingredients. evitachem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
14474-04-5 |
|---|---|
Molecular Formula |
C6H8O6 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3-,4-,5-/m1/s1 |
InChI Key |
UYUXSRADSPPKRZ-TXICZTDVSA-N |
SMILES |
C(=O)C(C1C(C(C(=O)O1)O)O)O |
Isomeric SMILES |
C(=O)[C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O |
Canonical SMILES |
C(=O)C(C1C(C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Occurrence, Distribution, and Biogenesis
Natural Occurrence and Biological Reservoirs
The prevalence of D-Galacturono-6,3-lactone in nature is intrinsically linked to the distribution of its parent compound, D-galacturonic acid.
D-galacturonic acid is the principal monomeric unit of pectin (B1162225), a complex set of polysaccharides that are abundant in the primary cell walls of terrestrial plants. wikipedia.orgacs.orgtaylorandfrancis.com Pectin can constitute up to 30% of the dry weight of the cell walls in some plant tissues, particularly in citrus rinds and sugar beets. acs.org As a result, D-galacturonic acid is one of the most abundant sugar acids in the biosphere. While D-galacturonic acid is well-documented as the building block of pectin, the direct detection of this compound in plant materials is not prominently reported in scientific literature. It is plausible that the lactone exists in equilibrium with the open-chain acid form within the plant, particularly under specific pH conditions, but this has not been definitively established.
Microorganisms that thrive on plant biomass have evolved intricate pathways to metabolize D-galacturonic acid. vtt.firesearchgate.net However, the identification of this compound as a direct microbial metabolite is not described in the available research. Instead, microbial catabolism of D-galacturonic acid proceeds through different intermediates.
In fungi, the pathway is reductive and begins with the conversion of D-galacturonic acid to L-galactonate. nih.govasm.org In some prokaryotes, an oxidative pathway exists where D-galacturonic acid is oxidized to D-galactaro-1,5-lactone, which can then be further metabolized. researchgate.net Another prokaryotic route is the isomerase pathway, which converts D-galacturonic acid into pyruvate (B1213749) and glyceraldehyde-3-phosphate. frontiersin.org None of these established pathways show this compound as a key intermediate.
There is currently a lack of scientific evidence demonstrating the presence of this compound as a metabolite or derivative in other biological matrices, such as in animal tissues or fluids. In contrast, a related compound, D-glucurono-6,3-lactone, is a known human and mouse metabolite. nih.gov Given the structural similarity, it is conceivable that this compound could be formed under certain physiological conditions, but this remains speculative without direct observational data.
Biosynthetic Pathways and Precursor Metabolism
The biogenesis of this compound would be dependent on the biosynthesis of its precursor, D-galacturonic acid, and the subsequent lactonization step.
While there is no specific information on the de novo biosynthesis of this compound, microorganisms are known to produce a variety of other lactones, which are valued for their aromatic properties. google.com These are typically derived from hydroxy fatty acids. The general mechanism for the de novo biosynthesis of these lactones involves the synthesis of fatty acids from simple carbon sources like sugars, followed by hydroxylation and subsequent shortening of the carbon chain through β-oxidation. The resulting hydroxy acid can then undergo spontaneous or enzyme-catalyzed intramolecular esterification to form the lactone ring.
There are no known specific enzymes that catalyze the direct conversion of D-galacturonic acid to this compound. However, the formation of a lactone from its corresponding hydroxycarboxylic acid can occur spontaneously, particularly under acidic conditions. researchgate.net
In fungi, D-galacturonic acid is enzymatically reduced to L-galactonic acid by D-galacturonate reductase. nih.govasm.org This is the first step in the fungal catabolic pathway. It is the subsequent intermediate, L-galactonic acid, that can form L-galactono-1,4-lactone at an acidic pH. researchgate.net
In certain bacteria, such as Agrobacterium tumefaciens, D-galacturonic acid is oxidized by uronate dehydrogenase to form D-galactaro-1,5-lactone. researchgate.netresearchgate.net This lactone can then be isomerized or hydrolyzed for further metabolism. researchgate.net While this demonstrates enzymatic lactone formation from a D-galacturonic acid derivative, it is a different lactone from this compound.
The table below summarizes the key enzymes involved in the initial steps of D-galacturonic acid metabolism in different organisms.
| Organism Type | Enzyme | Reaction | Product |
| Fungi | D-galacturonate reductase | Reduction of D-galacturonic acid | L-galactonate |
| Bacteria (e.g., Agrobacterium tumefaciens) | Uronate dehydrogenase | Oxidation of D-galacturonic acid | D-galactaro-1,5-lactone |
Regulation of this compound Biogenesis
The biosynthesis of this compound, a naturally occurring compound, is intricately regulated through a series of feedback mechanisms and transcriptional controls centered around the glucuronic acid pathway. This pathway is a vital route for the metabolism of glucose, leading to the production of UDP-glucuronic acid, the direct precursor of D-glucurono-6,3-lactone. The primary point of regulation within this pathway is the enzyme UDP-glucose 6-dehydrogenase (UGDH), which catalyzes the conversion of UDP-glucose to UDP-glucuronic acid.
The activity of UGDH is subject to allosteric feedback inhibition, a key mechanism for maintaining cellular homeostasis. The downstream metabolite UDP-xylose, which is produced from UDP-glucuronic acid, acts as a potent allosteric inhibitor of UGDH. nih.govacs.org This feedback loop ensures that the production of UDP-glucuronic acid and its subsequent metabolites is tightly controlled, preventing excessive accumulation. When levels of UDP-xylose are sufficient, it binds to a regulatory site on the UGDH enzyme, inducing a conformational change that reduces its catalytic activity. nih.govnih.gov This is an example of an atypical allosteric mechanism where the inhibitor, UDP-xylose, competes with the substrate, UDP-glucose, for the active site, leading to an inactive state of the enzyme. nih.gov Additionally, the direct product of the UGDH-catalyzed reaction, UDP-glucuronic acid, can also exert feedback inhibition on the enzyme, further fine-tuning its own synthesis. nih.gov
Hormonal signaling also plays a significant role in modulating the biogenesis of this compound. Certain hormones, such as estradiol and dihydrotestosterone (DHT), have been shown to increase the expression of the UGDH gene. nih.govaacrjournals.org This hormonal upregulation of UGDH suggests that the production of UDP-glucuronic acid, and consequently this compound, can be influenced by the endocrine system to meet physiological demands, particularly in hormone-responsive tissues. nih.gov For instance, in the context of prostate cells, androgens stimulate UGDH expression, which in turn modulates the levels of androgens through glucuronidation, a detoxification process that utilizes UDP-glucuronic acid. aacrjournals.orgnih.gov
At the transcriptional level, the expression of the UGDH gene is governed by a complex interplay of transcription factors and cellular signaling pathways. The transcription factor Sp1 has been identified as a universal regulator of UGDH expression. nih.gov The promoter region of the UGDH gene contains numerous binding sites for Sp1, which are crucial for both basal and regulated gene expression. nih.gov
Cellular signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, are also involved in the regulation of UGDH expression. TGF-β signaling has been shown to upregulate UGDH, indicating a link between this growth factor and the biosynthesis of precursors for glycosaminoglycans and other essential macromolecules derived from UDP-glucuronic acid. nih.gov Conversely, conditions such as hypoxia have been found to down-regulate UGDH expression, suggesting that cellular stress and oxygen availability can impact the production of this compound precursors. nih.gov
The intricate regulation of UGDH activity and expression highlights the central role of this enzyme in controlling the flux through the glucuronic acid pathway. This multi-layered regulatory network, encompassing allosteric feedback, hormonal control, and transcriptional regulation, ensures that the biosynthesis of this compound and its precursor, UDP-glucuronic acid, is responsive to the metabolic state and physiological needs of the cell.
Table 1: Key Regulators of this compound Biogenesis
| Regulator | Type of Regulation | Effect on UGDH | Reference |
| UDP-xylose | Allosteric Feedback Inhibition | Inhibition | nih.govacs.org |
| UDP-glucuronic acid | Feedback Inhibition | Inhibition | nih.gov |
| Estradiol | Hormonal Regulation | Increased Expression | nih.gov |
| Dihydrotestosterone (DHT) | Hormonal Regulation | Increased Expression | nih.govaacrjournals.org |
| Sp1 Transcription Factor | Transcriptional Regulation | Basal and Induced Expression | nih.gov |
| TGF-β Signaling | Transcriptional Regulation | Upregulation | nih.gov |
| Hypoxia | Transcriptional Regulation | Downregulation | nih.gov |
Metabolic Transformations and Biological Roles Mechanistic Focus
Hydrolysis and Interconversion Dynamics
The transformation of D-galacturono-6,3-lactone is a critical step in the metabolic pathways that process pectin-derived sugars. This process involves both enzymatic and spontaneous reactions that maintain a dynamic equilibrium between the lactone and its corresponding open-chain acid form.
The hydrolysis of this compound to D-galacturonic acid is catalyzed by specific enzymes known as lactonases. This enzymatic conversion is a key step in microbial pathways for pectin (B1162225) degradation. In some microorganisms, D-galacturonic acid is oxidized to D-galactarolactone, which is then hydrolyzed to meso-galactarate by a lactonase. researchgate.net While the search results mention the hydrolysis of a similar compound, D-glucurono-6,3-lactone, by glucuronolactonase, specific details on lactonases acting on this compound are limited. researchgate.net However, the enzymatic hydrolysis of lactones is a common biological reaction, and it is highly probable that specific lactonases for this compound exist within the enzymatic machinery of pectin-degrading organisms.
The interconversion between D-galacturonic acid and this compound is a reversible process that can reach an equilibrium state. The closure of the lactone ring can occur under acidic conditions. ceon.rs In biological systems, the balance between the lactone and the open-chain acid is influenced by pH and the presence of specific enzymes. This equilibrium is crucial for regulating the metabolic flux through pectinolytic pathways.
Beyond hydrolysis, this compound and its parent acid can undergo various other metabolic transformations. For instance, D-glucurono-6,3-lactone, a related compound, can be metabolized to glucaric acid, xylitol, and L-xylulose. hmdb.ca In mammals, the D-glucuronic acid pathway can lead to the formation of D-glucaro-1,4-lactone, a potent inhibitor of β-glucuronidase, an enzyme linked to an increased risk of certain cancers. nih.gov While direct evidence for similar derivatizations of this compound is not explicitly detailed in the provided search results, the structural similarity suggests that analogous metabolic fates could exist in organisms capable of utilizing galacturonic acid.
Involvement in Complex Carbohydrate Catabolism
This compound is a key intermediate in the breakdown of complex carbohydrates, particularly pectin, which is a major component of plant cell walls.
Pectinolytic pathways are essential for the remodeling of plant cell walls during growth and development, as well as during the decomposition of plant biomass. researchgate.netnih.gov Fungi, in particular, possess a diverse array of pectinase (B1165727) enzymes that hydrolyze the complex structure of pectin, releasing its constituent sugars, including D-galacturonic acid. nih.gov The subsequent metabolism of D-galacturonic acid, which involves its interconversion with this compound, is a central part of this process. The efficient breakdown of pectin is a focus of research for the valorization of pectin-rich agricultural residues. nih.gov
This compound in General Carbohydrate Metabolic Cycles
This compound is a derivative of D-galacturonic acid, a primary constituent of pectin, a complex carbohydrate found in plant cell walls. While not a central player in mainstream energy-yielding pathways like glycolysis, its metabolism is integrated with carbohydrate cycles, particularly in the context of L-ascorbic acid (Vitamin C) biosynthesis in plants.
In some plant species, a proposed pathway for L-ascorbic acid synthesis involves the conversion of D-galacturonic acid. core.ac.ukscielo.brnih.gov This pathway is significant as it provides an alternative route to the well-established Smirnoff-Wheeler pathway. scielo.br The initial steps involve the release of D-galacturonic acid from the enzymatic breakdown of pectin. This D-galacturonic acid can then be reduced to L-galactonic acid, which subsequently forms a lactone, L-galactono-1,4-lactone. core.ac.uk This lactone is then oxidized to L-ascorbic acid. While this pathway primarily describes the formation of the 1,4-lactone, the existence of various lactone forms in equilibrium is a possibility.
Furthermore, in the microbial realm, particularly in organisms like Agrobacterium tumefaciens, D-galacturonate can be catabolized through an oxidative pathway. nih.govresearchgate.net This process involves the oxidation of D-galacturonate to D-galactarolactone. nih.govresearchgate.net Although the primary product is often the 1,4-lactone, the potential for the formation and involvement of the 6,3-lactone isomer exists within these metabolic contexts.
It is important to note that D-Glucurono-6,3-lactone, a structurally similar compound, is a naturally occurring metabolite in humans and is involved in the detoxification of various substances by conjugation in the liver. hmdb.ca This process, however, is distinct from the direct participation of this compound in carbohydrate energy metabolism.
Potential as a Biochemical Regulator or Signaling Intermediate
The potential for this compound to act as a biochemical regulator or signaling molecule is an area of growing interest, drawing parallels from the established roles of other lactones in biological systems.
Quorum sensing is a mechanism of cell-to-cell communication in bacteria, allowing them to coordinate gene expression in response to population density. nih.govasm.org A prominent class of signaling molecules in Gram-negative bacteria are N-acyl homoserine lactones (AHLs). nih.govapsnet.org These molecules consist of a homoserine lactone ring with an acyl side chain of varying length and modification. youtube.com The accumulation of AHLs in the environment beyond a certain threshold triggers a coordinated response, such as biofilm formation, virulence factor production, and bioluminescence. asm.orgmdpi.com
While there is no direct evidence to date implicating this compound as a signaling molecule in quorum sensing, its lactone structure is a key feature it shares with AHLs. The specificity of AHL-mediated quorum sensing is determined by the precise structure of the lactone and its acyl chain, which are recognized by specific intracellular receptor proteins. nih.gov It is conceivable that sugar lactones like this compound could interact with bacterial signaling systems, either as agonists or antagonists, although this remains a speculative area requiring further investigation. The structural similarity, particularly the lactone ring, provides a basis for exploring such potential interactions.
Lactones are known to be inhibitors or modulators of various enzymes. In the context of carbohydrate metabolism, the regulation of enzyme activity is crucial for controlling metabolic flux. For instance, D-Glucurono-6,3-lactone has been reported to inhibit the enzyme β-glucuronidase. hmdb.ca This inhibition leads to an increase in the levels of glucuronides, which are involved in the detoxification of various compounds. hmdb.ca
While specific studies on the direct modulation of enzyme activities by this compound are limited, its structural similarity to other biologically active lactones suggests that it could potentially interact with and modulate the activity of certain enzymes involved in carbohydrate metabolism. For example, in the catabolism of D-galacturonate in Agrobacterium tumefaciens, a novel enzyme, Galactarolactone cycloisomerase, has been identified which acts on D-galactarolactone. nih.gov Although this enzyme was found to be specific for the 1,4-lactone of D-glucaric acid, it highlights the potential for specific enzymatic interactions with sugar lactones. nih.gov
The table below summarizes the key enzymes and their substrates in related metabolic pathways, illustrating the potential points of interaction for lactone structures.
| Enzyme | Substrate | Product | Pathway | Organism/Tissue |
| D-galacturonic acid reductase | D-galacturonic acid | L-galactonic acid | L-Ascorbic acid biosynthesis | Strawberry fruits |
| L-galactono-1,4-lactone dehydrogenase | L-galactono-1,4-lactone | L-ascorbic acid | L-Ascorbic acid biosynthesis | Plants |
| Uronate dehydrogenase | D-galacturonate | D-galactarolactone | D-galacturonate catabolism | Agrobacterium tumefaciens |
| Galactarolactone cycloisomerase | D-galactarolactone | 3-deoxy-2-keto-L-threo-hexarate | D-galacturonate catabolism | Agrobacterium tumefaciens |
| β-glucuronidase | Glucuronides | Various aglycones | Detoxification | Humans |
Beyond its potential role in metabolism and signaling, this compound may interact with other cellular components. As a small, polar molecule, it is likely to be present in the cytoplasm and could potentially interact with various proteins and other macromolecules. foodb.ca Its structural similarity to monosaccharides and their derivatives suggests the possibility of it being recognized by sugar-binding proteins or transporters, although specific interactions have not yet been characterized.
The study of glucuronolactones as precursors for the synthesis of nucleoside analogues has been an area of research. researchgate.net This suggests that derivatives of this compound could potentially interact with the cellular machinery involved in nucleic acid metabolism, although this is in the context of synthetic chemistry rather than a known biological role.
Further research is needed to elucidate the full spectrum of interactions of this compound with cellular components and to determine if it plays a broader role in cellular physiology beyond its origins in carbohydrate metabolism.
Enzymology and Reaction Mechanisms
Characterization of D-Galacturonolactonases and Related Enzymes
The metabolism of D-galacturonic acid in filamentous fungi proceeds through a reductive pathway involving several key enzymes. These enzymes collectively manage the conversion of D-galacturonic acid to intermediates that can enter central metabolism.
The primary enzyme initiating the fungal D-galacturonic acid catabolic pathway is D-galacturonate reductase . This enzyme has been identified and characterized in several filamentous fungi, including Trichoderma reesei (where it is denoted as GAR1) and Aspergillus niger (GaaA). In the plant pathogenic fungus Botrytis cinerea, two non-homologous galacturonate reductase genes, Bcgar1 and Bcgar2, have been identified, both of which contribute to the initial step of the catabolic pathway. nih.gov
D-galacturonate reductase is classified as an oxidoreductase, specifically an aldo-keto reductase. While not a hydrolase acting on a lactone ring, its function is the first committed step in the fungal utilization of D-galacturonic acid. Phylogenetic analysis of various D-galacturonate reductases from fungi, plants, and algae reveals distinct evolutionary lineages. Fungal D-galacturonate reductases involved in catabolism form a group that is separate from the plant enzymes, which are involved in the biosynthesis of L-ascorbic acid. nih.gov The enzymes from fungi like Aspergillus niger, Penicillium camemberti, and Botrytis cinerea show close evolutionary relationships. nih.gov
The subsequent enzymes in the pathway include L-galactonate dehydratase (EC 4.2.1.6) and 2-keto-3-deoxy-L-galactonate aldolase (B8822740) . vtt.fiwikipedia.org L-galactonate dehydratase belongs to the lyase family, specifically the hydro-lyases. wikipedia.org The aldolase is also a lyase. These enzymes are part of a conserved catabolic pathway across filamentous fungi capable of pectin (B1162225) degradation. nih.gov
It is important to note that some bacteria utilize an oxidative pathway for D-galacturonate catabolism, which involves a uronate dehydrogenase that oxidizes D-galacturonate to D-galactaro-1,5-lactone. researchgate.net This lactone can then be acted upon by a D-galactarolactone isomerase or a lactonase. researchgate.netnih.gov However, this pathway is distinct from the fungal reductive pathway.
D-galacturonate reductase exhibits specificity for its substrates, D-galacturonic acid, and the cofactor NADPH. vtt.fi The enzyme from Trichoderma reesei (GAR1) can also reduce D-glucuronate and DL-glyceraldehyde, but does not act on sugars like D-glucose, D-fructose, or D-galactose. core.ac.uk The enzyme from Euglena gracilis also shows activity with D-glucuronic acid. nih.gov
The kinetic parameters for D-galacturonate reductase have been determined for several organisms. For the T. reesei enzyme, the Km for D-galacturonate is 6 mM and the Vmax is 40 U/mg. core.ac.uk For the enzyme from E. gracilis, the Km for D-galacturonic acid is 3.79 mM. nih.gov The A. niger GaaA enzyme can also utilize NADH as a cofactor, although with a significantly higher Km for D-galacturonate (7.11 mM with NADH vs. 0.175 mM with NADPH), indicating a strong preference for NADPH. nih.gov
L-galactonate dehydratase from H. jecorina shows activity with L-galactonate and D-arabonate but not with D-galactonate, D-gluconate, L-gulonate, or D-xylonate. nih.gov
2-keto-3-deoxy-L-galactonate aldolase from H. jecorina catalyzes a reversible reaction. For the cleavage of L-threo-3-deoxy-hexulosonate, the Km is 3.5 mM. In the reverse reaction, the Km values for pyruvate (B1213749) and L-glyceraldehyde are 0.5 mM and 1.2 mM, respectively. ebi.ac.uk
Information on specific inhibitors for these enzymes is limited in the reviewed literature.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Cofactor |
|---|---|---|---|---|---|
| D-galacturonate reductase (GAR1) | Trichoderma reesei | D-galacturonate | 6 | 40 | NADPH |
| D-glucuronate | 11 | 25 | NADPH | ||
| D-galacturonate reductase | Euglena gracilis | D-galacturonic acid | 3.79 | N/A | NADPH |
| D-galacturonate reductase (GaaA) | Aspergillus niger | D-galacturonate | 0.175 | N/A | NADPH |
| D-galacturonate | 7.11 | N/A | NADH | ||
| 2-keto-3-deoxy-L-galactonate aldolase | Hypocrea jecorina | L-threo-3-deoxy-hexulosonate | 3.5 | N/A | N/A |
Detailed crystal structures specifically for D-galacturonolactonases are not available as this enzyme is not well-defined. However, structural information exists for the enzymes of the D-galacturonic acid catabolic pathway.
The structures of 2-dehydro-3-deoxy-6-phosphogalactonate aldolases have been solved, providing insight into the architecture of aldolases involved in related pathways. wikipedia.org
Regarding metal ion requirements, D-galacturonic acid itself can form complexes with various metal cations such as cobalt(II), copper(II), nickel(II), and oxovanadium(IV) through its carboxyl group and hydroxyl groups. nih.govresearchgate.net The activity of pectin-degrading enzymes can also be influenced by metal ions; for instance, some exo-polygalacturonases are activated by Mn2+ and slightly inhibited by Ca2+. researchgate.net However, specific metal ion requirements for the catalytic mechanism of the fungal D-galacturonate reductase and subsequent pathway enzymes are not extensively detailed in the provided search results.
While the primary focus of the fungal pathway is on the open-chain form of D-galacturonic acid, the potential for lactone ring opening is relevant. In the bacterial oxidative pathway, a lactonase is proposed to hydrolyze D-galactaro-1,5-lactone to meso-galactarate. researchgate.net The mechanism of lactone hydrolysis generally proceeds via nucleophilic attack on the carbonyl carbon of the ester bond.
In the fungal pathway, the first step is a reduction, not a hydrolysis. The D-galacturonate reductase catalyzes the NADPH-dependent reduction of the aldehyde group of D-galacturonic acid to a primary alcohol, forming L-galactonate. vtt.fi The subsequent dehydration and aldol (B89426) cleavage reactions are also not directly involved in lactone ring manipulation. It is possible that the open-chain D-galacturonic acid exists in equilibrium with its lactone form, D-galacturono-6,3-lactone, and the reductase acts on the open-chain form, thus shifting the equilibrium.
Interactions with Other Enzyme Classes
The most prominent oxidoreductase interacting with the substrate is D-galacturonate reductase (EC 1.1.1.365), which, as detailed above, is the first enzyme in the fungal catabolic pathway. nih.govvtt.fi This enzyme reduces D-galacturonic acid to L-galactonate using NADPH as a cofactor. vtt.fi
In some bacteria, an uronate dehydrogenase (EC 1.1.1.203) performs the initial oxidative step, converting D-galacturonate to D-galactaro-1,5-lactone. researchgate.net This represents a different class of oxidoreductase interaction compared to the fungal reductive pathway.
Glycosyltransferases and Their Role in Derivative Formation
Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar to an acceptor molecule, forming glycosidic bonds. In the context of uronic acids and their lactone forms, these enzymes play a role in creating a variety of derivatives. For instance, the formation of alkyl glucofuranosidurono-6,3-lactones can be achieved from unprotected glucuronic acid (GlcA) in reactions promoted by Lewis acids. nih.gov These reactions, sometimes assisted by microwave irradiation, can yield glycosides with high efficiency. nih.gov
A specific example of enzymatic derivative formation involves β-fructofuranosidase from Microbacterium saccharophilum K-1. This enzyme exhibits transfructosylation activity, which can be exploited to synthesize novel disaccharides. In a chemoenzymatic process, D-glucurono-6,3-lactone (a related compound) is first converted to its methyl ester, which then acts as a substrate alongside fructose (B13574) for the enzyme. nih.gov The β-fructofuranosidase transfers a fructose moiety to the methyl d-glucuronate, creating a new disaccharide, methyl sucuronate. nih.gov This highlights the potential of glycosyl-transferring enzymes to utilize uronic acid derivatives for synthesizing complex carbohydrates.
The table below summarizes key enzymes and their roles in forming derivatives from uronic acids and their lactones.
| Enzyme/Catalyst | Substrate(s) | Product | Reaction Type |
| Lewis Acids (e.g., FeCl3) | Glucuronic Acid, Alcohols | Alkyl glucofuranosidurono-6,3-lactone glycosides | Glycosidation |
| β-fructofuranosidase | Methyl d-glucuronate, Fructose | Methyl sucuronate | Transfructosylation |
Linkage to Broader Enzymatic Networks in Carbohydrate Metabolism
The metabolism of D-galacturonic acid, the precursor to D-galacturono-lactone, is integrated into the central carbohydrate metabolism through several enzymatic pathways. In microorganisms, at least three different routes for D-galacturonate catabolism have been identified: a reductive pathway, an isomerase pathway, and an oxidative pathway. researchgate.net
The oxidative pathway, found in organisms like Agrobacterium tumefaciens, involves the oxidation of D-galacturonate by uronate dehydrogenase to form D-galactarolactone. researchgate.net This lactone is a key intermediate which is subsequently converted by other enzymes. The pathway continues with the conversion of the downstream product, galactarate, into 3-deoxy-2-keto-hexarate and ultimately α-ketoglutarate, a central metabolite in the Krebs cycle. researchgate.net
In contrast, the reductive pathway, common in ascomycete fungi, begins with the reduction of D-galacturonic acid to L-galactonate, catalyzed by a D-galUA reductase. nih.gov This is followed by a series of enzymatic steps including dehydration and aldol cleavage, ultimately yielding pyruvate and glycerol, both of which are fundamental molecules in central metabolism. nih.gov The existence of these distinct pathways demonstrates how the initial conversion of D-galacturonic acid and its derivatives links pectin degradation products to universal energy-yielding and biosynthetic networks.
Regulation of Enzymatic Activity and Expression
The enzymes involved in the metabolic pathways of uronic acids are tightly regulated at multiple levels to ensure efficient carbon utilization and to maintain metabolic homeostasis. This regulation occurs through the control of enzyme activity via molecular interactions and modifications, as well as through the control of enzyme synthesis at the genetic level.
Allosteric Modulation and Feedback Mechanisms
Allosteric regulation is a fundamental mechanism for rapidly controlling metabolic flux. It involves the binding of a regulatory molecule (an allosteric modulator) to a site on the enzyme other than the active site. khanacademy.org This binding event induces a conformational change in the enzyme, either increasing (activation) or decreasing (inhibition) its catalytic activity. Allosteric inhibitors often decrease the maximum reaction rate (Vmax) or increase the substrate concentration required to reach half-Vmax (Km). khanacademy.org
In multi-step metabolic pathways, feedback inhibition is a common form of allosteric regulation. In this process, the end product of the pathway binds to and inhibits an enzyme that functions early in the pathway, thereby preventing the over-accumulation of the final product. khanacademy.org While these are universal principles of enzyme regulation, specific examples of allosteric modulators for enzymes that directly process this compound are not extensively detailed in available research.
Post-Translational Modifications Affecting Enzyme Function
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can significantly diversify its function, localization, and stability. nih.govmdpi.com Common PTMs that regulate enzyme function include phosphorylation, glycosylation, and oxidation. mdpi.com These modifications can act as molecular switches, turning enzyme activity on or off in response to cellular signals. mdpi.com
For example, the reversible addition of a phosphate (B84403) group (phosphorylation) can change an enzyme's conformation, affecting its catalytic efficiency. mdpi.com The attachment of carbohydrate chains (glycosylation) can influence protein folding, stability, and interactions with other molecules. mdpi.com The vast number of distinct PTMs allows for a complex and layered regulation of enzymatic networks. nih.gov While enzymes in carbohydrate metabolism are known to be regulated by PTMs, specific modifications that directly govern the activity of enzymes in the D-galacturonolactone pathway remain a subject for detailed investigation. nih.govmdpi.com
Transcriptional and Translational Regulation of Enzyme Expression
The synthesis of metabolic enzymes is precisely controlled at the level of gene expression. In bacteria, genes for a specific metabolic pathway are often organized into an operon, allowing for coordinated regulation. A prime example is the regulation of the D-galactonate (a related sugar acid) utilization pathway in Escherichia coli. nih.govnih.gov
The genes involved in D-galactonate metabolism (dgo genes) are controlled by the transcriptional repressor DgoR, which belongs to the GntR family of regulators. nih.govnih.gov In the absence of D-galactonate, the DgoR protein binds to two specific operator sites in the promoter region of the dgo operon. nih.gov This binding physically blocks RNA polymerase from initiating transcription, thereby repressing the expression of the metabolic enzymes. nih.gov
When D-galactonate becomes available, it functions as an inducer molecule. nih.gov It binds directly to the DgoR repressor, causing a conformational change in the protein. nih.gov This change reduces DgoR's affinity for its DNA binding sites, leading to its dissociation from the operator. nih.gov With the repressor removed, the promoter is accessible to RNA polymerase, and the dgo genes are transcribed, allowing the cell to produce the enzymes needed to metabolize D-galactonate. nih.gov Deletion of the dgoR gene results in the strong, constitutive expression of the dgo genes, confirming its role as a repressor. nih.gov
The table below details the compounds mentioned in this article.
Analytical Methodologies for Research Investigations
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopy is a cornerstone for the molecular-level investigation of D-Galacturono-6,3-lactone, providing detailed information about its atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete picture of the molecule's proton and carbon framework can be assembled.
¹H NMR: Proton NMR provides information on the chemical environment of each hydrogen atom. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J-values) are used to determine the connectivity of protons within the molecule. For sugar lactones, the anomeric proton typically appears at a distinct downfield chemical shift. While specific data for the 6,3-lactone is sparse, analysis of the closely related D-Galactono-1,4-lactone reveals characteristic proton signals. chemicalbook.com
¹³C NMR: Carbon NMR complements the proton data by identifying the chemical environment of each carbon atom in the structure. The carbonyl carbon of the lactone ring is a key diagnostic signal, typically resonating significantly downfield.
2D NMR: Two-dimensional techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are crucial for establishing proton-proton correlations and identifying complete spin systems within the sugar ring. nih.gov These experiments help to trace the connectivity between adjacent and, in the case of TOCSY, even more distant protons, confirming the sequence and stereochemistry of the sugar backbone. nih.gov Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate the proton signals with their directly attached carbons (HSQC) or carbons that are two to three bonds away (HMBC), allowing for the complete and unambiguous assignment of all ¹H and ¹³C signals.
Table 1: Representative ¹H NMR Data for D-Galactono-1,4-lactone (Note: This data is for the 1,4-lactone isomer and serves as an illustrative example of the type of data obtained from NMR analysis.)
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-2 | 4.249 | Doublet |
| H-3 | 4.125 | Doublet of doublets |
| H-4 | 4.093 | Triplet |
| H-5 | 5.05 | Doublet of doublets |
| H-6a | 3.602 | Doublet of doublets |
| H-6b | 3.42 | Doublet of doublets |
Source: Adapted from ChemicalBook, D-GALACTONO-1,4-LACTONE(2782-07-2) 1H NMR spectrum. chemicalbook.com
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to obtain structural information through fragmentation analysis.
Identification and Purity: MS provides a precise molecular weight for the compound, which serves as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The presence of unexpected ions in the mass spectrum can indicate impurities.
GC-MS: When coupled with Gas Chromatography, MS can identify and quantify this compound after conversion to a volatile derivative. The mass spectrum of the derivatized lactone provides a characteristic fragmentation pattern, or "fingerprint," that is used for identification. The NIST WebBook provides electron ionization mass spectra for the related D-Galactonic acid, γ-lactone, showing key fragmentation ions that aid in its identification. nist.gov
LC-MS: Liquid Chromatography-Mass Spectrometry is highly effective for analyzing the lactone directly in solution without derivatization. ekb.eg Techniques like electrospray ionization (ESI) are commonly used. Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis and for highly selective and sensitive quantification in complex mixtures. ekb.egkoreascience.kr For instance, an LC-MS/MS method developed for the related compound glucuronolactone (B27817) in beverages utilized ESI-MS/MS for detection, achieving a limit of detection of 6 ng/mL. koreascience.kr
Table 2: Major Ions in the Electron Ionization Mass Spectrum of D-Galactonic acid, γ-lactone (Note: This data is for the 1,4-lactone isomer.)
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment Identity |
| 43 | 100 | C2H3O+ |
| 57 | 75 | C3H5O+ |
| 73 | 95 | C3H5O2+ |
| 85 | 40 | C4H5O2+ |
| 103 | 25 | C4H7O3+ |
| 145 | 5 | [M-H2O-CH2O]+ |
Source: Adapted from NIST Mass Spectrometry Data Center. nist.gov
This compound does not possess a significant chromophore, making direct detection by UV-Vis spectroscopy challenging. However, this technique is widely used for its indirect quantification in enzyme-based assays. These assays link the conversion of the lactone (or its corresponding acid) to the reduction or oxidation of a nicotinamide (B372718) cofactor, such as NADP⁺ or NAD⁺.
The principle involves an enzyme, such as a dehydrogenase, that specifically acts on D-galacturonic acid (the hydrolyzed form of the lactone). In the presence of the enzyme, D-galacturonic acid is oxidized, which is coupled to the reduction of NADP⁺ to NADPH. The formation of NADPH is monitored by measuring the increase in absorbance at 340 nm. scribd.comygeia.cl The amount of NADPH produced is directly proportional to the initial amount of the uronic acid. This method is highly specific and allows for the quantification of D-galacturonic acid and its lactones in various samples, including plant material hydrolysates. scribd.com The assay is linear over a range of approximately 5 to 150 µg per assay. scribd.com
Chromatographic Separation and Purification Techniques
Chromatography is fundamental for isolating this compound from complex mixtures and for its precise quantification.
HPLC is a primary technique for the analysis of this compound. Due to the compound's high polarity and lack of a UV chromophore, several specialized HPLC approaches are employed.
Direct Analysis: Ion-exclusion columns, such as the Aminex HPX-87H, can be used with an acidic mobile phase (e.g., dilute sulfuric acid) to separate the lactone from other organic acids and sugars. google.com Detection is typically achieved with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). More recently, Charged Aerosol Detection (CAD) has been shown to be effective for analyzing similar lactones. cmes.org
Pre-column Derivatization: To enhance sensitivity and allow for UV detection, the lactone can be derivatized. A common method involves labeling with 1-phenyl-3-methyl-5-pyrazolone (PMP). mdpi.comnih.gov The lactone's ester linkage is hydrolyzed to the free acid form, which then reacts with PMP. The resulting derivative can be readily separated on a C18 column and detected by UV-Vis spectrophotometry, typically around 250 nm. mdpi.comnih.gov This approach is suitable for routine analysis and quality control. nih.gov
Table 3: Example HPLC Conditions for Analysis of Related Uronic Acids
| Parameter | Condition 1 (PMP Derivatization) | Condition 2 (Ion Exclusion) |
| Column | Zorbax Extend C18 | Aminex HPX-87H |
| Mobile Phase | Gradient of Acetonitrile and Sodium Phosphate (B84403) Buffer (pH 8.0) | Isocratic 0.01N Sulfuric Acid |
| Detector | Diode Array Detector (DAD) | Refractive Index (RI) |
| Temperature | 25 °C | 35 °C |
| Derivatization | Yes (1-phenyl-3-methyl-5-pyrazolone) | No |
Source: Adapted from MDPI mdpi.com and Google Patents. google.com
Gas Chromatography is a high-resolution separation technique that requires analytes to be volatile and thermally stable. Since this compound is a non-volatile sugar derivative, a chemical derivatization step is mandatory prior to GC analysis.
The most common procedure is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. nist.govnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS) are used to create the volatile TMS-derivatives. nih.gov
Once derivatized, the compound can be separated on a non-polar capillary column (e.g., HP-5MS) and detected, often by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for both identification and quantification. nist.govnih.gov This method offers excellent sensitivity and is suitable for determining the purity of the lactone. sigmaaldrich.com
Table 4: Typical GC Conditions for Analysis of Silylated Sugar Lactones
| Parameter | Condition |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS |
| Column | HP-5MS (or similar non-polar capillary column) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Temperature Program | Ramped oven temperature (e.g., 100 °C to 250 °C) |
Source: Adapted from NIST WebBook nist.gov and PMC. nih.gov
Ion Chromatography for Uronic Acid Analysis
Ion chromatography, particularly high-performance anion-exchange chromatography (HPAEC), is a powerful technique for the separation and quantification of uronic acids, including D-galacturonic acid, the precursor to this compound. bohrium.comacs.org This method is highly effective due to the anionic nature of uronic acids, which possess a carboxylic acid functional group. thermofisher.com
The separation is typically achieved on specialized columns, such as the Dionex CarboPac PA20 or PA200, which are designed for high-resolution separation of charged carbohydrates. acs.orgthermofisher.com Elution is performed using a gradient of an alkaline eluent, commonly sodium hydroxide (B78521), combined with an increasing concentration of a salt like sodium acetate (B1210297). thermofisher.comnih.gov For instance, a gradient system using water, 200 mM NaOH, and 100 mM NaAc can successfully separate D-galacturonic acid and D-glucuronic acid from seven other sugar compounds within 46 minutes. acs.org
Detection is most commonly accomplished using pulsed amperometric detection (PAD), a highly sensitive technique that allows for direct detection of carbohydrates without the need for derivatization. acs.orgag.gov This combination of HPAEC with PAD provides excellent reproducibility and accuracy, with low detection limits, making it suitable for analyzing complex biological samples like lignocellulosic hydrolysates. acs.orgthermofisher.com It is important to note that sample preparation, such as acid hydrolysis to release uronic acids from polysaccharides, can be challenging, as harsh conditions may convert the free acids into their lactone forms, complicating analysis. ag.gov
| Parameter | Description | Common Examples | Citation |
|---|---|---|---|
| Stationary Phase (Column) | Anion-exchange resins specifically designed for carbohydrate analysis. | Dionex CarboPac PA20, Dionex CarboPac PA200 | acs.orgthermofisher.com |
| Mobile Phase (Eluent) | Alkaline solutions, often with a salt gradient to elute strongly retained charged molecules. | Sodium hydroxide (NaOH) with a sodium acetate (NaOAc) gradient. | acs.orgthermofisher.comnih.gov |
| Detection Method | Electrochemical detection that is highly sensitive for non-derivatized carbohydrates. | Pulsed Amperometric Detection (PAD) | acs.orgthermofisher.com |
Enzymatic Assays for Specific Activity and Concentration Determination
Enzymatic assays offer high specificity for quantifying substrates and determining enzyme activity. They are central to studying the metabolic roles of this compound and the enzymes that act upon it.
Coupled Enzymatic Reactions for Indirect Detection
Coupled enzymatic assays are frequently used for the indirect quantification of a substrate when its direct measurement is difficult. In this approach, the product of the primary reaction becomes the substrate for a second, indicator reaction that generates a readily measurable signal, such as the production or consumption of NADH or NADPH. publicationslist.orgresearchgate.net
A relevant example is the assay for D-galacturonic acid. While a specific assay for this compound is not commonly cited, the principle can be applied to its hydrolyzed form. Uronate dehydrogenase, for instance, catalyzes the oxidation of D-galacturonic acid and D-glucuronic acid, with the concomitant reduction of NAD+ to NADH. researchgate.net The increase in absorbance at 340 nm due to NADH formation is directly proportional to the amount of uronic acid present. researchgate.net This method is highly suitable for use in a 96-well plate format for higher throughput. researchgate.net It is important to recognize that some enzymes may lack specificity; the uronate dehydrogenase from Agrobacterium tumefaciens, for example, cannot distinguish between galacturonate and glucuronate. researchgate.net
| Step | Reaction | Enzyme | Measured Signal | Citation |
|---|---|---|---|---|
| Primary Reaction | D-Galacturonic Acid + NAD+ → D-Galactaro-1,5-lactone + NADH + H+ | Uronate Dehydrogenase | N/A | researchgate.net |
| Indicator Signal | Production of NADH | N/A | Increased absorbance at 340 nm | researchgate.net |
Direct Spectrophotometric or Fluorometric Assays for Lactonase Activity
Direct assays measure lactonase activity—the enzymatic hydrolysis of the lactone ring—by monitoring a signal generated directly from the reaction. These methods are essential for characterizing enzymes that catabolize this compound.
Spectrophotometric assays can be designed by monitoring the consumption of a substrate or the formation of a product that absorbs light. For example, the activity of glucuronolactone reductase, which catalyzes the NADPH-dependent reduction of D-glucurono-3,6-lactone, can be measured by monitoring the decrease in NADPH absorbance at 340 nm. creative-enzymes.com Another approach involves preparing the labile lactone substrate using immobilized enzymes and then measuring its hydrolysis by the lactonase. nih.gov
Fluorometric assays offer higher sensitivity. A notable strategy involves "turn-on" fluorescent probes. For instance, an assay for the lactonase activity of paraoxonase 1 (PON1) uses a synthetic thio-lactone substrate. mdpi.com The enzymatic hydrolysis of the thio-lactone releases a thiol product. This thiol then reacts with a non-fluorescent probe, cleaving a disulfide bond and liberating a highly fluorescent molecule, such as 6-carboxyfluorescein (B556484) (6-FAM). mdpi.com The resulting increase in fluorescence provides a sensitive and real-time measure of lactonase activity. mdpi.comnih.gov
| Assay Type | Principle | Signal Detected | Advantages | Citation |
|---|---|---|---|---|
| Direct Spectrophotometry | Measures change in absorbance of a chromogenic substrate or cofactor (e.g., NADPH). | Change in absorbance at a specific wavelength (e.g., 340 nm). | Straightforward, widely available equipment. | creative-enzymes.comnih.gov |
| Direct Fluorometry | Enzymatic reaction releases a product that either is fluorescent or reacts with a probe to generate a fluorescent signal. | Increase in fluorescence intensity. | Very high sensitivity, suitable for low enzyme concentrations. | mdpi.comnih.gov |
Advanced Methodologies for Dynamic and Holistic Studies
To understand the complex role of this compound in a biological system, more advanced techniques are required to study metabolic dynamics and entire pathways.
Isotopic Labeling and Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a quantitative tool used to determine the rates (fluxes) of intracellular metabolic pathways. nih.govresearchgate.net Since fluxes cannot be measured directly, MFA employs stable isotope tracers, such as ¹³C-labeled glucose. nih.gov The organism or cell culture is fed the labeled substrate, which is then incorporated into various downstream metabolites.
The distribution of the isotope within the molecular structure of these metabolites is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.gov This labeling pattern is a direct consequence of the pathway routes and their relative fluxes. researchgate.net By using computational models, the measured isotopic labeling patterns can be used to infer the intracellular fluxes throughout the metabolic network. nih.govresearchgate.net This approach could be applied to trace the path of carbon atoms from a labeled precursor (e.g., ¹³C-galactose) through to D-galacturonic acid and this compound, thereby quantifying the flux through pectin (B1162225) degradation and modification pathways. The timing of labeling is a critical parameter; labeling of glycolytic intermediates may reach a steady state in minutes, whereas downstream pathways like the TCA cycle or nucleotide synthesis can take hours. northwestern.edu
Metabolomics Approaches for Pathway Mapping and Discovery
Metabolomics, the large-scale study of small molecules (metabolites) in a biological system, is a powerful hypothesis-generating tool for discovering enzyme functions and mapping novel metabolic pathways. nih.govnih.gov
Global (Untargeted) Metabolomic Profiling involves comparing the complete metabolome of different biological samples, such as a wild-type organism versus a mutant with a deleted gene suspected to be involved in lactone metabolism. nih.gov Significant differences in the levels of this compound or related compounds between the samples can provide strong evidence for the function of the uncharacterized gene. nih.gov
Activity-Based Metabolomic Profiling (ABMP) is an in vitro technique where a purified enzyme is incubated with a complex mixture of potential substrates, such as a cellular extract. nih.gov By comparing the metabolite profiles before and after the enzymatic reaction, the specific substrate(s) consumed and product(s) formed can be identified, directly revealing the enzyme's function. nih.gov These metabolomics strategies are instrumental in moving beyond single reactions to achieve a holistic understanding of the pathways in which this compound participates.
Chemical Synthesis and Derivatization for Research Applications
Laboratory Synthesis Strategies for D-Galacturono-6,3-lactone
The generation of this compound in a laboratory setting is a critical step for its subsequent application in research. Various strategies have been developed to achieve this, ranging from combined chemical and enzymatic methods to innovative microwave-assisted techniques.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis offers a powerful strategy that combines the selectivity of enzymes with the practicality of chemical reactions. While specific chemoenzymatic routes to this compound are not extensively detailed in current literature, analogous processes provide a foundational understanding. For instance, a three-step chemoenzymatic method has been successfully employed to synthesize sucuronic acid using the related compound, D-glucurono-6,3-lactone, as a starting material. This process involves an initial chemical step to produce methyl D-glucuronate, followed by an enzymatic reaction utilizing the transfructosylation activity of β-fructofuranosidase, and a final chemical step for hydrolysis. This approach highlights the potential for similar strategies to be adapted for the synthesis of this compound derivatives.
Synthetic Routes from D-Galacturonic Acid or Related Carbohydrates
The most direct synthetic precursors to this compound are D-galacturonic acid and its derivatives. The lactonization of D-galacturonic acid is a key transformation. One notable application of a related lactone, galacturonic acid- ceon.rsresearchgate.net-lactone, is in the modular synthesis of complex polysaccharides. These lactone building blocks have proven effective as both glycosyl donors and acceptors in the stereoselective construction of trisaccharide repeating units of the zwitterionic polysaccharide Sp1 from Streptococcus pneumoniae. ceon.rs This demonstrates the utility of galacturonic acid lactones as key intermediates in the synthesis of complex carbohydrates. The formation of the 6,3-lactone from D-galacturonic acid can be influenced by reaction conditions, including the choice of acid catalyst and solvent.
Furthermore, synthetic routes starting from more common carbohydrates have been explored for the analogous D-glucurono-6,3-lactone. A well-established pathway begins with the readily available α-D-glucose. researchgate.net This multi-step synthesis involves the protection of hydroxyl groups, selective deprotection, and oxidation to form the corresponding uronic acid, followed by acidification to induce lactonization. researchgate.net Such a strategy provides a blueprint for developing synthetic routes to this compound from other abundant monosaccharides.
Microwave-Assisted Synthesis Methodologies
Microwave-assisted organic synthesis has emerged as a rapid and efficient alternative to conventional heating methods. This technology has been successfully applied to the synthesis of derivatives of D-galacturonic acid. Monomode microwave-assisted syntheses of D-galacturonic acid derivatives have been reported, utilizing a solid acid catalyst composed of sulfuric acid loaded onto silica. researchgate.netresearchgate.net This approach yields a variety of monoglycosylated furanosidurono-6,3-lactones and disubstituted galacturonic adducts in excellent yields. researchgate.netresearchgate.net
The key advantages of this methodology include significantly reduced reaction times, often to less than 10 minutes, and high product yields. The use of a solid-supported catalyst simplifies the purification process, as the catalyst can be easily removed by filtration. This combination of microwave heating and a cost-effective solid catalyst presents an efficient, selective, and environmentally friendly method in carbohydrate chemistry. researchgate.net
Table 1: Comparison of Synthesis Methodologies for Uronic Acid Lactones
| Methodology | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
| Chemoenzymatic Synthesis (Analogous) | D-glucurono-6,3-lactone | Anion exchange resin, β-fructofuranosidase | High selectivity | Multi-step process, specific enzymes may be required |
| Chemical Synthesis | D-galacturonic acid / α-D-glucose | Protecting groups, oxidizing agents, acid catalysts | Versatility in starting materials | Often requires multiple protection/deprotection steps |
| Microwave-Assisted Synthesis | D-galacturonic acid derivatives | Sulfuric acid on silica, microwave irradiation | Rapid reaction times, high yields, eco-friendly | Requires specialized microwave equipment |
Derivatization for Biochemical Probes and Tool Compounds
The modification of this compound to create specialized molecular tools is a crucial aspect of its application in biochemical research. These derivatives can be used to probe biological systems, track metabolic pathways, and investigate enzyme mechanisms.
Synthesis of Isotopically Labeled Analogues for Tracing Studies
Preparation of Enzyme Inhibitors or Activators for Mechanistic Research
Derivatives of this compound can be designed to act as inhibitors or activators of specific enzymes, providing valuable insights into their mechanisms of action. For example, D-glucurono-6,3-lactone is known to inhibit the enzyme β-glucuronidase. thermofisher.com This inhibitory activity is crucial for understanding the role of this enzyme in the metabolism of glucuronides. By synthesizing a library of this compound derivatives with modifications at various positions, it may be possible to identify potent and selective modulators of enzymes involved in galacturonic acid metabolism. These tool compounds would be instrumental in elucidating the function of these enzymes in health and disease.
Functionalized Derivatives for Affinity Chromatography or Structural Studies
The unique structural features of this compound make it a valuable synthon for the creation of specialized molecular tools for biochemical research. By introducing specific functional groups, derivatives of this lactone can be designed for use in affinity chromatography and detailed structural investigations of carbohydrate-binding proteins and enzymes.
The synthesis of such derivatives often involves the strategic protection of hydroxyl groups, followed by the introduction of a linker or "spacer arm" at a specific position. This spacer arm can then be terminated with a reactive group suitable for immobilization on a solid support, such as agarose (B213101) beads, for affinity chromatography. For instance, a derivative could be synthesized with a terminal amino or carboxyl group on an alkyl chain, allowing for covalent attachment to an activated chromatography matrix. While specific examples detailing the synthesis of this compound derivatives for affinity chromatography are not abundant in readily available literature, the principles of such modifications are well-established in carbohydrate chemistry.
Table 1: Examples of Functionalized Saccharide Derivatives for Research Applications
| Derivative Type | Functional Group | Intended Application | Relevant Techniques |
| Affinity Ligand | Amine, Carboxylic Acid, Thiol | Affinity Chromatography | NHS ester coupling, carbodiimide (B86325) chemistry |
| Biotinylated Probe | Biotin | Detection and binding assays | Avidin/Streptavidin binding |
| Fluorescent Probe | Fluorophore (e.g., fluorescein) | Fluorescence microscopy, flow cytometry | Spectroscopic analysis |
| Oligosaccharide Building Block | Protected hydroxyls, activating groups | Synthesis of complex carbohydrates | NMR spectroscopy, X-ray crystallography |
Production of this compound-Containing Glycoconjugates for Biological Investigations
Glycoconjugates, which are molecules containing a carbohydrate moiety linked to a protein, lipid, or other aglycone, are vital for a multitude of biological processes. The incorporation of this compound into synthetic glycoconjugates provides researchers with powerful tools to probe and modulate these processes. These synthetic glycoconjugates can be used to elicit specific immune responses, study carbohydrate-protein interactions, and develop targeted therapeutic agents.
The production of this compound-containing glycoconjugates typically involves the synthesis of a lactone derivative with a reactive linker, similar to the strategy used for affinity ligand synthesis. This functionalized saccharide is then covalently attached to a carrier molecule, most commonly a protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting neoglycoproteins can be used as immunogens to generate antibodies specific for the this compound moiety. These antibodies are invaluable for the detection and localization of this carbohydrate structure in biological samples.
While the literature does not provide extensive specific examples of the synthesis and biological investigation of this compound-containing glycoconjugates, the general methodologies for creating glycoconjugate vaccines and probes are well-established. These synthetic glycoconjugates have the potential to be used in the development of vaccines against pathogens that display D-galacturonic acid-containing polysaccharides on their surface. By presenting the carbohydrate antigen in a multivalent fashion on a protein carrier, a robust and specific immune response can be elicited.
Furthermore, these glycoconjugates are instrumental in studying the binding specificity of lectins and other carbohydrate-binding proteins. By immobilizing the glycoconjugate on a surface, for example in a glycan array, the interactions with various proteins can be quantitatively assessed. This information is crucial for understanding the role of D-galacturonic acid-containing structures in cell adhesion, signaling, and pathogenesis.
Table 2: Research Applications of this compound-Containing Glycoconjugates
| Glycoconjugate Type | Carrier Molecule | Potential Biological Application | Key Research Area |
| Neoglycoprotein | Bovine Serum Albumin (BSA) | Eliciting specific antibodies, studying lectin binding | Immunology, Glycobiology |
| Glycolipid | Synthetic lipid | Probing cell surface interactions, drug delivery | Cell Biology, Pharmacology |
| Glycodendrimer | Dendritic polymer | Multivalent presentation of antigens, targeted therapy | Immunology, Nanomedicine |
| Vaccine Candidate | Tetanus toxoid, CRM197 | Induction of protective immunity against pathogens | Vaccinology |
Biological Model Systems and Mechanistic Investigations
In Vitro Enzymatic Characterization and Mechanistic Elucidation
The study of enzymes that produce or act upon D-galacturono-lactone provides fundamental insights into the catalytic strategies employed in nature for the modification of sugar acids.
Detailed Kinetic and Thermodynamic Analyses of Lactone Hydrolysis
The formation of D-galactaro-lactone is a critical step in the oxidative pathway of D-galacturonate catabolism found in several bacteria, such as Agrobacterium tumefaciens and Pseudomonas syringae. This reaction is catalyzed by uronate dehydrogenase (Udh, EC 1.1.1.203), which oxidizes D-galacturonate to D-galactaro-1,5-lactone wikipedia.orgresearchgate.netsemanticscholar.org. This initial product can then rearrange to the more stable D-galactaro-1,4-lactone semanticscholar.orgnih.gov. The hydrolysis of these lactones to meso-galactarate can occur spontaneously or may be catalyzed by a dedicated lactonase researchgate.net.
While detailed kinetic studies specifically on a D-galacturono-6,3-lactone hydrolyzing enzyme are not extensively documented, significant research has been conducted on the uronate dehydrogenases that produce the lactone precursor. The kinetic parameters for several Udhs have been determined, showcasing their efficiency in processing uronic acids. For example, the catalytic efficiencies (kcat/Km) for D-galacturonate have been established for Udhs from various microbial sources, highlighting their substrate specificity nih.gov.
| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Buffer System |
| Agrobacterium tumefaciens | D-Galacturonate | 0.23 ± 0.02 | 44 ± 1 | 191 | Tris-HCl |
| Pseudomonas syringae | D-Galacturonate | 0.17 ± 0.01 | 12.0 ± 0.3 | 71 | Tris-HCl |
| Fulvimarina pelagi | D-Galacturonate | 0.36 ± 0.02 | 41 ± 1 | 114 | Tris-HCl |
| Oceanicola granulosus | D-Galacturonate | 0.14 ± 0.01 | 15.0 ± 0.4 | 107 | Tris-HCl |
| Streptomyces viridochromogenes | D-Galacturonate | 0.28 ± 0.02 | 19.0 ± 0.7 | 68 | Tris-HCl |
This table is based on data for uronate dehydrogenases that produce D-galactaro-lactone, as presented in reference nih.gov.
The subsequent hydrolysis step is crucial for completing the conversion to meso-galactarate. In pathways involving other sugar acids, such as the D-xylose catabolic pathway, the hydrolysis of the intermediate D-xylono-1,4-lactone can occur spontaneously or is accelerated by a specific D-xylono-1,4-lactonase nih.gov. A similar enzymatic role is proposed in the D-galacturonate pathway researchgate.net.
Site-Directed Mutagenesis and Structural-Functional Correlations in Lactonases
Site-directed mutagenesis is a powerful tool for probing the roles of specific amino acid residues in enzyme structure and function. While this technique has not been extensively applied to a specific D-galacturono-lactone lactonase, studies on the uronate dehydrogenase (Udh) that produces the lactone, and on other well-characterized lactonases, provide a framework for understanding structure-function relationships.
In a study on Udh from Agrobacterium tumefaciens (AtUdh), the catalytic residue Tyr-136 was substituted with alanine. X-ray crystallography of this mutant revealed conformational changes in nearby residues, which likely altered the binding of the NAD+ cofactor, rendering it invisible in the electron density map semanticscholar.org. This highlights the critical role of specific residues in maintaining the precise geometry of the active site required for cofactor binding and catalysis.
To illustrate how mutagenesis elucidates function in a lactonase, the extensively studied AHL lactonase from Bacillus thuringiensis serves as an excellent model. In this enzyme, researchers have targeted specific active site residues to probe their function nih.gov.
| Enzyme Variant | Mutation | Relative k_cat | Relative K_m | Effect |
| Wild-Type | - | 1.0 | 1.0 | Baseline activity |
| D108N | Asp108 -> Asn | ~0.03 | ~5.0 | Reduced catalytic efficiency, suggesting Asp108 is key for catalysis. |
| Y194F | Tyr194 -> Phe | ~0.003 | ~1.3 | Drastically reduced activity, indicating the hydroxyl group of Tyr194 is critical, likely for stabilizing the substrate or transition state. |
This table presents illustrative data from site-directed mutagenesis studies on AHL lactonase, demonstrating how specific mutations impact kinetic parameters. Data adapted from principles described in reference nih.gov.
Computational Studies and Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into the dynamic interactions between an enzyme and its substrate nih.govnih.gov. These techniques are invaluable for understanding reaction mechanisms and guiding further experimental work like site-directed mutagenesis mdpi.comchemrxiv.org.
The crystal structure of A. tumefaciens uronate dehydrogenase has been solved in a ternary complex with its cofactor NADH and the product, D-galactaro-1,5-lactone semanticscholar.org. This structural data provides a static snapshot of the active site, revealing that the lactone product is bound above the nicotinamide (B372718) ring of the cofactor. This information serves as a critical starting point for computational studies.
MD simulations can build upon such static structures to model the dynamic behavior of the enzyme-substrate complex in a solvated environment. These simulations can elucidate:
Substrate Binding: How the substrate enters the active site and achieves its catalytically competent orientation.
Conformational Changes: The role of protein flexibility and domain movements during the catalytic cycle.
Key Residue Interactions: The specific hydrogen bonds and hydrophobic interactions that stabilize the substrate and the transition state.
For instance, MD simulations of the AHL lactonase have been used to test proposed substrate binding models and understand the effects of mutations, such as Y194F, on the stability and conformation of the substrate within the active site nih.gov. Such studies can predict how the removal of a key hydrogen bond might increase the conformational flexibility of the lactone ring, thereby decreasing catalytic efficiency nih.gov. These computational approaches are directly transferable to the D-galacturono-lactone system to investigate the mechanism of its formation by Udh and its subsequent hydrolysis by a lactonase.
Studies in Microbial Culture Systems
The metabolism of D-galacturono-lactone is not just of biochemical interest but is also highly relevant in the context of whole-cell biocatalysis and microbial ecology.
Engineered Microorganisms for Enhanced or Altered this compound Metabolism
Metabolic engineering has been successfully used to modify the natural D-galacturonate metabolic pathways in microorganisms to produce valuable chemicals researchgate.net. The D-galacturono-lactone intermediate is central to these engineered pathways.
Fungi like Aspergillus niger and Hypocrea jecorina naturally catabolize D-galacturonate through a reductive pathway, initiated by a D-galacturonate reductase nih.gov. A common engineering strategy involves deleting the gene for this reductase (e.g., gar1), which blocks the native pathway and makes the organism unable to grow on D-galacturonate. Subsequently, a heterologous gene from the bacterial oxidative pathway, uronate dehydrogenase (udh), is introduced. This enzyme converts D-galacturonate to D-galactaro-lactone, redirecting the metabolic flux towards the lactone and its hydrolysis product, meso-galactarate nih.gov.
Key Metabolic Engineering Strategies:
Production of meso-Galactarate: In H. jecorina and A. niger, deletion of the native D-galacturonate reductase gene followed by the introduction of a bacterial udh gene resulted in strains that successfully converted D-galacturonate into meso-galactarate nih.gov.
Production of L-Ascorbic Acid (Vitamin C): In a more complex pathway engineered in A. niger, the native D-galacturonate pathway was partially utilized. The L-galactonate dehydratase gene was deleted, and two heterologous genes from the plant L-ascorbic acid pathway were introduced. This allowed the fungus to convert D-galacturonic acid, derived from pectin-rich biomass, into L-ascorbic acid, with titers reaching up to 170 mg/L vtt.fi.
These studies demonstrate how the metabolism of D-galacturonate and its lactone intermediate can be rationally rewired in microbial hosts to create novel bioproduction platforms.
Role in Microbial Interactions and Community Dynamics
D-galacturonic acid is a major component of pectin (B1162225), a structural polysaccharide abundant in plant cell walls nih.gov. The degradation of pectin is a fundamental ecological process, particularly in soil and decaying plant matter, and is carried out by complex microbial communities. The metabolism of D-galacturonic acid, including the formation and hydrolysis of its lactone form, is an integral part of this process and can influence microbial community structure.
Microorganisms have evolved distinct pathways to utilize D-galacturonate; fungi typically use a reductive pathway, while bacteria like Agrobacterium and Pseudomonas employ an oxidative pathway that proceeds via the D-galactaro-lactone intermediate nih.govnih.gov. This metabolic divergence creates distinct ecological niches.
The breakdown of pectin by primary degraders releases D-galacturonate monomers, which can then be utilized by other members of the community. This cross-feeding, or syntrophy, is a common form of microbial interaction frontiersin.org. The presence of the oxidative pathway in certain bacteria means that D-galactaro-lactone is a transient metabolite within these microbial habitats. While not identified as a signaling molecule, the efficient conversion of D-galacturonate through the lactone intermediate to a downstream product like α-ketoglutarate can provide a competitive advantage to the organisms possessing this pathway, shaping the flow of carbon and energy within the community nih.gov. Therefore, the enzymes acting on D-galacturono-lactone are key players in the intricate metabolic networks that underpin the functioning of microbial ecosystems dedicated to plant biomass decomposition.
Research in Plant Physiological Systems
This compound as an Intermediate in Plant Cell Wall Assembly and Disassembly
D-Galacturonic acid is the principal constituent of pectin, a complex family of polysaccharides that is a major component of the primary cell walls of plants. nih.govwikipedia.orgacs.org Pectin provides structural support and is involved in cell adhesion. The biosynthesis of pectin is a highly complex process estimated to involve at least 67 different enzymes, including glycosyl-, methyl-, and acetyltransferases. nih.gov The backbone of the most abundant pectin polysaccharide, homogalacturonan, is a linear polymer of α-1,4-linked D-galacturonic acid. researchgate.net While direct evidence detailing the specific role of this compound as a direct intermediate in the assembly of the homogalacturonan chain is not extensively documented in available literature, the cyclization of sugar acids into lactones is a common biochemical reaction. It is plausible that lactone forms of galacturonic acid are involved in the activation or transfer of galacturonic acid residues during the elongation of the pectin polymer within the Golgi apparatus before its secretion into the cell wall.
The disassembly of the plant cell wall, a crucial process during fruit ripening, abscission, and in response to pathogen attack, involves the enzymatic degradation of pectin. oup.comnih.gov This degradation is carried out by a suite of pectin-degrading enzymes, including polygalacturonases (PGs), pectate lyases (PLs), and pectin methylesterases (PMEs). researchgate.netresearchgate.net The action of these enzymes releases fragments of the pectin backbone known as oligogalacturonides (OGs). frontiersin.org These OGs, which are essentially short chains of D-galacturonic acid, are recognized by the plant as damage-associated molecular patterns (DAMPs), triggering a range of defense responses. frontiersin.orgnih.gov The liberation of D-galacturonic acid and its oligomers from the cell wall matrix is a key step in this signaling pathway. While the direct release of this compound during this process is not explicitly detailed, the formation of lactones from the released sugar acids under the acidic conditions of the apoplast is a chemical possibility.
Transcriptomic and Proteomic Responses to this compound in Plant Systems
While studies focusing specifically on the transcriptomic and proteomic responses to this compound are limited, a significant body of research exists on the responses to oligogalacturonides (OGs), the degradation products of pectin's D-galacturonic acid backbone. These OGs act as potent elicitors of plant defense responses, and their perception leads to widespread changes in gene and protein expression. nih.govresearchgate.net
Transcriptomic analyses have revealed that OG treatment in plants like Arabidopsis thaliana leads to the differential expression of a large number of genes. For instance, studies on the interaction between the defoliating fungus Verticillium dahliae and cotton have shown that genes encoding pectinases in the pentose and glucuronate interconversion pathway are highly expressed, indicating a significant transcriptomic response to pectin degradation. dntb.gov.ua In rice, the expression of numerous pectinolytic enzyme genes in the pathogen Rhizoctonia solani is induced during infection, with a majority showing peak induction at 72 hours post-inoculation, highlighting a temporal transcriptomic response to cell wall degradation. nih.gov
Proteomic studies have complemented these findings by identifying proteins that are differentially abundant or modified following OG treatment. In Arabidopsis thaliana, OG treatment leads to changes in the abundance of nuclear proteins involved in the protein translation machinery and regulation, suggesting a general reprogramming of cellular metabolism. researchgate.net Phosphoproteomic analyses have identified rapid changes in the phosphorylation status of membrane-associated proteins, including kinases, phosphatases, and receptor-like kinases, upon OG perception. nih.govuniroma1.it This indicates that post-translational modifications play a crucial role in the early signaling events triggered by pectin-derived elicitors. A notable upregulated protein is the defense-associated protein PCaP1, which is required for oligogalacturonide-induced immunity. nih.gov
Table 1: Selected Proteins Differentially Regulated in Arabidopsis thaliana in Response to Oligogalacturonides (OGs)
| Protein | Function | Regulation |
| Kinases/Phosphatases | Signaling | Phosphorylation changes nih.govuniroma1.it |
| Receptor-like kinases | Signaling | Phosphorylation changes nih.gov |
| Heat shock proteins (HSPs) | Stress response | Phosphorylation changes nih.gov |
| ROS scavenging enzymes | Oxidative stress response | Phosphorylation changes nih.gov |
| PCaP1 | Defense/Immunity | Upregulated nih.gov |
| PYK10 defense complex | Glucosinolate metabolism | Activated nih.gov |
| VSP1 and VSP2 | Jasmonate pathway markers | Induced nih.gov |
| Pathogenesis-related protein PR-4 | Jasmonate pathway marker | Induced nih.gov |
This table is interactive and can be sorted by column.
Developmental and Environmental Roles in Plant Biochemistry
The metabolism of D-galacturonic acid and its derivatives, including the structural context of pectin, plays a pivotal role in various aspects of plant development and in responses to environmental cues. Pectin's structure and integrity are dynamically modulated during plant growth, morphogenesis, and organ development. nih.gov For example, the process of fruit ripening involves significant alterations in pectin metabolism, leading to changes in fruit firmness and texture. mdpi.com In blood oranges, vesicle collapse, a physiological disorder, is associated with altered pectin metabolism, including increased activity of pectin methylesterase and changes in the expression of genes involved in pectin synthesis and demethylesterification. oup.com
Environmentally, the D-galacturonic acid-rich pectin in the cell wall is a primary barrier against biotic and abiotic stresses. The synthesis and accumulation of secondary metabolites involved in plant protection are often linked to pathways that utilize precursors from carbohydrate metabolism. Environmental factors such as drought, temperature, and light can significantly affect these pathways. frontiersin.org Pathogen attack often involves the secretion of pectin-degrading enzymes by the microbe to breach the cell wall. nih.gov The plant, in turn, perceives the resulting oligogalacturonides as a signal of attack and mounts a defense response. frontiersin.org The D-galacturonic acid catabolic pathway genes in pathogenic fungi like Sclerotinia sclerotiorum are transcriptionally induced during host infection and are important for virulence on certain hosts. nih.gov
Comparative Biochemical Studies Across Diverse Organisms
Evolutionary Conservation and Diversification of this compound Pathways
The metabolic pathways for the catabolism of D-galacturonic acid are found across a diverse range of organisms, particularly in fungi and bacteria that utilize plant biomass as a carbon source. nih.gov Studies on filamentous fungi have revealed an evolutionarily conserved pathway for D-galacturonic acid metabolism. semanticscholar.org This pathway typically involves the reduction of D-galacturonic acid to L-galactonate, followed by dehydration and aldol (B89426) cleavage to yield pyruvate (B1213749) and L-glyceraldehyde. nih.gov The presence of orthologous genes for the enzymes in this pathway across a wide range of pectin-degrading fungi suggests a common and ancient origin for this metabolic capability.
While the core pathway is conserved, there is also evidence of diversification. For instance, in the plant pathogenic fungus Botrytis cinerea, two non-homologous galacturonate reductase genes have been identified, whereas in Aspergillus nidulans and Aspergillus niger, only one of the orthologs is involved in the initial catabolic step, and in Hypocrea jecorina, the other ortholog is utilized. nih.gov This suggests that gene duplication and subsequent specialization have played a role in the evolution of this pathway in different fungal lineages. In plants, a pathway involving the reduction of D-galacturonic acid to L-galactonate is also part of one of the routes for L-ascorbic acid (Vitamin C) synthesis. nih.gov This indicates a diversification of the pathway's function, from catabolism in microbes to a key role in primary metabolism in plants.
Species-Specific Adaptations in Lactone Metabolism
While the general pathway for D-galacturonic acid catabolism is conserved, species-specific adaptations in the metabolism of this sugar acid and its derivatives are evident. These adaptations often reflect the specific ecological niche and dietary sources of the organism. For example, the basidiomycete yeast Rhodosporidium toruloides demonstrates efficient metabolism of D-galacturonic acid, and functional genomic studies have elucidated the specific genes involved in its uptake and catabolism in this organism. nih.gov
In prokaryotes, at least three different pathways for D-galacturonic acid catabolism have been described: an oxidative pathway, an isomerase pathway, and a reductive pathway. nih.govresearchgate.net The oxidative pathway, found in some bacteria, involves the oxidation of D-galacturonic acid to meso-galactarate. researchgate.net This contrasts with the reductive pathway predominantly found in fungi. researchgate.net
The enzymes involved in these pathways can also exhibit species-specific characteristics. For instance, D-galacturonate reductases from different organisms show variations in their cofactor preference, with most fungal enzymes preferring NADPH, while some bacterial and algal enzymes can also utilize NADH. nih.gov Such differences in enzyme properties likely represent adaptations to the specific metabolic context and redox balance of the organism. The human gut microbiota also displays a complex and coordinated system of enzymes for degrading dietary pectins, with different bacterial species specializing in the breakdown of different components of the pectin structure, illustrating a community-level adaptation to this complex substrate. tandfonline.comnih.gov
Emerging Research Areas and Future Perspectives
Systems Biology Integration for Comprehensive Pathway Understanding
A systems-level approach is becoming indispensable for understanding the complete metabolic and regulatory context of D-Galacturono-6,3-lactone. By integrating various layers of biological information, researchers can move beyond studying individual components to analyzing the pathway as a whole.
The integration of multi-omics datasets is a powerful strategy to elucidate the complex networks involving this compound. While studies focusing exclusively on this lactone are nascent, broader research into related metabolic pathways demonstrates the potential of this approach. For instance, integrated multi-omics analyses of gastrointestinal stromal tumors and young breast cancer patients have identified the galactose metabolism pathway as being significantly dysregulated and correlated with disease progression and survival biorxiv.orgnih.gov. Similarly, a combined transcriptomic, proteomic, and metabolomic analysis of giant pumpkin (Cucurbita maxima) fruits revealed that pathways related to cell wall components like pectin (B1162225) are central to phenotypic differences mdpi.com.
This methodology allows for the comprehensive identification of genes, proteins, and metabolites associated with D-galacturonate metabolism. By applying transcriptomics, researchers can identify the genes encoding enzymes in the D-galacturonate catabolic pathway that are upregulated in the presence of pectin-rich substrates nih.govnih.gov. Proteomics can then confirm the translation and abundance of these enzymes, while metabolomics can directly measure the flux and concentration of intermediates like this compound. Combining these datasets can reveal novel regulatory connections and pathway bottlenecks, providing a holistic view of how organisms process pectin-derived carbohydrates.
Computational modeling provides a framework for simulating and predicting the behavior of metabolic networks under different conditions. Models of D-galacturonate catabolism have been developed to understand metabolic fluxes in anaerobic microbial cultures, showing how substrates are converted into key fermentation products like acetate (B1210297) researchgate.net. More detailed structural modeling has been used to investigate enzyme-substrate interactions, such as the binding of "hairy" pectin to rhamnogalacturonase, identifying key amino acid residues involved in catalysis and binding nih.gov.
These models can be used to predict the metabolic fate of this compound and understand how its production and consumption are balanced within the cell. By simulating genetic perturbations, such as the knockout or overexpression of specific enzymes, researchers can identify engineering strategies to optimize the production of value-added chemicals from pectin-rich biomass, with this compound as a key intermediate.
Discovery and Engineering of Novel Enzymes
The efficiency of D-galacturonate metabolism is determined by the enzymes that catalyze its conversion. Research is focused on both discovering new, naturally occurring enzymes with desirable properties and engineering existing ones for enhanced performance in biocatalytic applications.
The microbial world is a vast reservoir of enzymatic diversity. Recent studies have uncovered novel enzymes and even entirely new pathways for D-galacturonate catabolism. In Agrobacterium tumefaciens, a novel enzyme named Galactarolactone cycloisomerase (At Gci) was identified, which directly converts D-galactarolactone to 3-deoxy-2-keto-L-threo-hexarate researchgate.net. Additionally, a D-galactarolactone isomerase (GLI), which catalyzes the isomerization of D-galactaro-1,5-lactone to D-galactaro-1,4-lactone, was also discovered in this organism.
Furthermore, a novel fermentation pathway was identified in Lactobacillus suebicus that links the initial steps of the known isomerase route with the phosphoketolase pathway. This pathway involves two novel biochemical reactions catalyzed by a mannonate kinase and a 6-phosphomannonate 2-epimerase frontiersin.orgnih.gov. The discovery of such enzymes opens up new possibilities for understanding and manipulating pectin degradation, providing alternative biochemical routes that may bypass known metabolic bottlenecks or offer different product profiles.
Directed evolution and rational design are powerful protein engineering techniques used to improve enzyme function. These methods are being applied to lactonases, the class of enzymes that act on lactone substrates, to enhance their stability, activity, and substrate specificity. For instance, directed evolution has been successfully used to improve the quorum-quenching activity of a thermostable lactonase from the amidohydrolase superfamily. One mutant exhibited a 72-fold increase in catalytic efficiency toward 3-oxo-N-dodecanoyl-L-homoserine lactone and gained activity toward a substrate not previously hydrolyzed by the wild-type enzyme.
Unexplored Biological Functions and Regulatory Networks
Beyond its role as a metabolic intermediate in a handful of studied microbes, the broader biological functions of this compound and the networks that regulate its synthesis remain largely unexplored. Pectin degradation products, including oligogalacturonides, are known to function as signaling molecules in plant-pathogen interactions, activating plant defense mechanisms biotech-asia.org. This raises the possibility that this compound or its derivatives could have signaling roles in microbial communities or in communication between microbes and their plant hosts.
The regulation of D-galacturonate catabolism is complex and varies between organisms. In bacteria like E. coli, the genes for galactose metabolism are organized in the gal operon, which is controlled by repressors (GalR) and activators to ensure the genes are expressed only when galactose is present and preferred carbon sources like glucose are absent mdpi.com. In fungi such as Aspergillus niger and Botrytis cinerea, the genes encoding the catabolic pathway are highly induced in the presence of D-galacturonic acid nih.govnih.gov. Understanding the specific transcriptional regulators that sense D-galacturonate or its metabolites, including this compound, is a key area for future research. Elucidating these regulatory networks could reveal how microbes adapt to changing nutrient availability in complex environments like the soil or the gut and could provide new targets for metabolic engineering.
Investigation of Novel Signaling or Regulatory Roles Beyond Known Pathways
Recent studies suggest that this compound and its precursors may have signaling and regulatory functions that extend beyond their traditional metabolic roles. Research in plant biology has provided intriguing insights into the regulatory capabilities of related sugar lactones. For instance, a study on apple fruit softening demonstrated that D-galacturonic acid, the precursor to this compound, can influence gene expression. The accumulation of D-galacturonic acid and D-glucuronic acid was found to inhibit the transcription of the MdHb1 gene, which is involved in the conversion of protopectin to water-soluble pectin, thereby delaying fruit softening nih.gov. This regulatory effect is mediated through a complex module involving transcription factors MdMYB2, MdNAC14, and MdNTL9 nih.gov.
While this research focuses on the acid form, it opens up the possibility that the lactone form, this compound, could also act as a signaling molecule in similar pathways. Furthermore, research in Arabidopsis thaliana has shown that L-Galactono-1,4-lactone, another sugar lactone, can specifically induce the expression of two genes, DGR1 and DGR2, which have domains of unknown function researchgate.net. This specific response to the lactone, and not to its precursor or downstream product, strongly suggests a direct signaling role for the lactone structure itself researchgate.net. These findings provide a compelling basis for investigating similar novel signaling or regulatory roles for this compound in various organisms.
Identification of Interacting Proteins and Genetic Elements
The identification of specific molecular interactions is crucial to understanding the full scope of this compound's biological functions. While direct protein or genetic element interactions with this compound are still an area of active investigation, related research offers potential avenues for discovery. The study on apple fruit softening, for example, identified transcription factors that regulate a gene whose expression is affected by D-galacturonic acid nih.gov. This suggests that this compound or its precursor could indirectly influence the binding of these transcription factors to their target DNA sequences.
Future research will likely focus on employing techniques such as affinity chromatography, yeast two-hybrid screening, and proteomic approaches to identify proteins that directly bind to this compound. Similarly, high-throughput screening of genomic libraries could reveal genetic elements that are responsive to this lactone.
Methodological Advancements in this compound Research
Progress in understanding the roles of this compound is intrinsically linked to the development of advanced analytical techniques.
Development of Hyphenated Techniques for Enhanced Sensitivity and Specificity
Hyphenated analytical techniques, which combine a separation method with a detection method, have become indispensable for the sensitive and specific analysis of this compound in complex biological matrices. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful tool for the identification and quantification of this compound. It combines the separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry. researchgate.net Recent advancements in LC-MS, such as the use of high-resolution mass spectrometry and novel ionization techniques, have significantly improved the ability to detect and quantify trace amounts of this compound in biological samples. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. For the analysis of non-volatile compounds like this compound, a derivatization step is typically required to make them amenable to gas chromatography.
The table below summarizes some of the key hyphenated techniques used in the analysis of this compound and related compounds.
| Technique | Principle | Advantages for this compound Analysis |
| LC-MS | Separates compounds based on their physicochemical properties followed by mass-based detection. | High sensitivity and specificity; suitable for analyzing non-volatile and thermally labile compounds. |
| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Provides excellent separation efficiency and structural information. |
| LC-NMR | Combines the separation power of LC with the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. | Allows for the unambiguous identification of compounds without the need for reference standards. wisdomlib.org |
| CE-MS | Couples Capillary Electrophoresis (CE) for high-efficiency separations with MS for sensitive detection. | Requires very small sample volumes and can provide rapid analysis times. |
High-Throughput Screening Platforms for Enzyme Discovery and Pathway Perturbation Studies
The discovery of novel enzymes that metabolize this compound and the elucidation of its metabolic pathways are critical for understanding its biological significance. High-throughput screening (HTS) platforms are instrumental in accelerating these research efforts.
Recent developments in HTS are particularly relevant for studying lactonases, the enzymes that hydrolyze lactone rings. While much of this research has focused on N-acyl-homoserine lactonases involved in bacterial quorum quenching, the methodologies are adaptable for enzymes acting on this compound. asm.orgnih.govsemanticscholar.org
Key features of modern HTS platforms applicable to this compound research include:
Miniaturization : Assays are performed in microplates (96, 384, or 1536 wells), significantly reducing reagent consumption and allowing for the simultaneous screening of thousands of compounds or enzyme variants.
Automation : Robotic systems handle liquid dispensing, plate transport, and data acquisition, increasing throughput and reproducibility.
Sensitive Detection Methods : Fluorescence, luminescence, and colorimetric assays are commonly employed to detect enzyme activity with high sensitivity. nih.gov
Biosensor-Based Screening : The use of whole-cell biosensors that produce a detectable signal in response to the presence or absence of a specific compound can be a powerful tool for screening large libraries. nih.gov
These HTS platforms can be utilized for:
Enzyme Discovery : Screening environmental or metagenomic libraries to identify novel enzymes with activity towards this compound.
Directed Evolution : Creating and screening libraries of enzyme variants to engineer enzymes with improved activity, stability, or substrate specificity.
Pathway Perturbation Studies : Screening for small molecules or genetic modifications that alter the metabolic flux through pathways involving this compound.
The table below outlines some of the high-throughput screening methods that could be adapted for this compound research.
| Screening Method | Principle | Potential Application for this compound |
| Chromogenic/Fluorogenic Substrate Assays | An artificial substrate that releases a colored or fluorescent product upon enzymatic cleavage is used. | Synthesis of a this compound analogue that produces a signal upon hydrolysis to screen for lactonases. |
| Coupled Enzyme Assays | The product of the primary enzymatic reaction is used as a substrate for a second enzyme that generates a detectable signal. | Coupling the hydrolysis of this compound to a dehydrogenase that uses the product and generates NADH, which can be detected. |
| Biosensor-Based Assays | Engineered cells that produce a reporter signal (e.g., fluorescence) in response to changes in the concentration of this compound. | High-throughput screening of compound libraries to identify inhibitors or activators of this compound metabolism. |
Q & A
Q. What are the validated methods for synthesizing D-Galacturono-6,3-lactone in laboratory settings?
- Methodological Answer : this compound can be synthesized via acid-catalyzed lactonization of D-galacturonic acid under controlled conditions. For example, hydrolysis of sodium alginate followed by purification via anion exchange chromatography can yield uronic acid precursors, which are then converted to the lactone form using trimethylamine (0.01% v/v) to stabilize the acidic environment . Alternatively, catalytic pathways using ReOx/ZrO₂ have been explored for similar lactones, though reaction parameters (temperature, pH, and catalyst loading) must be optimized to avoid side reactions .
Q. How can researchers determine the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use neutralization back titration (purity >98% reported) or HPLC with refractive index detection, calibrated against certified reference standards (e.g., Aldrich Chemical Co.) .
- Structural Confirmation : Employ specific rotation measurements ([α]D = +17.5° to +19.5° in water) and NMR spectroscopy (¹H/¹³C) to verify lactone ring formation and stereochemistry. X-ray crystallography is recommended for resolving ambiguous conformations .
Q. What are the optimal storage conditions and solubility profiles for this compound?
- Methodological Answer :
- Storage : Store at -20°C for ≤1 month or -80°C for ≤6 months in airtight containers to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
- Solubility : Highly soluble in water (269 g/L at 25°C) but insoluble in chloroform and benzene. For organic solvents, use methanol or ethanol with gentle heating (37°C) and sonication to enhance dissolution .
Advanced Research Questions
Q. How does this compound function in catalytic processes for biomass-derived chemical synthesis?
- Methodological Answer : this compound serves as a precursor for aldaric acid derivatives, which are intermediates in sustainable polymer production. For example, ReOx/ZrO₂ catalysts facilitate its conversion to adipic acid derivatives via deoxydehydration (DODH). Key parameters include catalyst selectivity (e.g., avoiding over-oxidation) and solvent choice (aqueous vs. organic phases) .
Q. What experimental strategies resolve contradictions in conformational analysis of this compound derivatives?
- Methodological Answer : Discrepancies in furanose ring conformations (e.g., α vs. β anomers) can arise from computational vs. empirical data. Combine DFT calculations (B3LYP/6-311+G++ method) with experimental techniques like X-ray crystallography and ¹H NMR coupling constants. For example, studies on N-(α-D-glucofuranurono-6,3-lactone)-p-nitroanilines validated DFT-optimized geometries against crystallographic data .
Q. How can researchers design experiments to track degradation pathways of this compound under varying pH and temperature?
- Methodological Answer :
- Degradation Monitoring : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC-MS to identify breakdown products like carbon oxides or uronic acids .
- pH Studies : Adjust buffers (pH 2–9) and analyze lactone stability via time-resolved FTIR to detect ring-opening kinetics. Neutralize samples with trimethylamine to stabilize uronic acid forms for quantification .
Q. What role does this compound play in synthesizing functionalized polymers, and how can its reactivity be modulated?
- Methodological Answer : The lactone’s carbonyl group enables ring-opening polymerization or crosslinking with polyols. To modulate reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
